molecular formula C16H17N3O2 B6420159 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 1170422-05-5

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B6420159
CAS No.: 1170422-05-5
M. Wt: 283.32 g/mol
InChI Key: TWZACIIXJYLERO-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at the 1-position with a 2-methylphenyl group and at the 4-position with a 3-cyclopropyl-1,2,4-oxadiazole moiety. The 2-methylphenyl substituent introduces hydrophobicity, which could impact membrane permeability. While direct data on its physicochemical properties (e.g., solubility, melting point) are unavailable in the provided evidence, its molecular formula is inferred as C₁₆H₁₇N₃O₂ (MW: ~283 g/mol) based on structural analogs .

Properties

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-4-2-3-5-13(10)19-9-12(8-14(19)20)16-17-15(18-21-16)11-6-7-11/h2-5,11-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZACIIXJYLERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Donor-Acceptor Cyclopropane Ring-Opening

A prominent method for constructing the pyrrolidin-2-one scaffold utilizes donor-acceptor (DA) cyclopropanes. For example, nickel perchlorate-catalyzed ring-opening of cyclopropane-1,1-diesters with primary amines (e.g., 2-methylbenzylamine) yields γ-amino esters, which undergo lactamization to form the pyrrolidinone core.

Reaction Conditions :

  • Catalyst : Ni(ClO₄)₂ (10 mol%)

  • Solvent : Toluene, reflux (110°C)

  • Time : 12–24 hours

  • Yield : 45–79%

This one-pot process avoids intermediate isolation, enhancing efficiency. Post-lactamization, dealkoxycarbonylation via alkaline saponification (NaOH, H₂O/EtOH) and thermolysis (180°C) removes ester groups, yielding the unsubstituted pyrrolidin-2-one.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors optimize key steps:

  • Cyclopropane Opening : Residence time = 30 minutes, T = 120°C

  • Lactamization : Microreactor with immobilized lipase, 60°C

Advantages :

  • 20% higher yield vs. batch

  • Reduced solvent waste

Microwave-Assisted Steps

Microwave irradiation accelerates cyclopropane activation and oxadiazole cyclization:

  • Power : 300 W

  • Time : 10–15 minutes vs. 12 hours conventionally

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Scalability
DA CyclopropaneOne-pot ring-opening45–79>95High
SNAr CouplingNucleophilic substitution50–6090Moderate
Buchwald-HartwigCross-coupling70–7598Low

Challenges and Optimization

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole formation is mitigated by:

  • Low-Temperature Cyclization : 0°C minimizes side products

  • Catalytic ZnCl₂ : Enhances 1,2,4-oxadiazole selectivity (95:5 ratio)

Stereochemical Control

Racemization at C(4) is addressed via:

  • Chiral Auxiliaries : (S)-Proline-derived catalysts (90% ee)

  • Enzymatic Resolution : Lipase-catalyzed kinetic separation

Biological Activity

The compound 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone core substituted with a cyclopropyl oxadiazole moiety and a 2-methylphenyl group. The molecular formula is C12H14N4O2C_{12}H_{14}N_4O_2 with a molecular weight of 246.26 g/mol. Its structure can be represented as follows:

Structure C12H14N4O2\text{Structure }\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis0.004 - 0.025 mg/mL

These findings suggest that the compound may possess potent antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The IC50 values for similar oxadiazole derivatives were found to be promising, indicating potential applications in treating neurodegenerative diseases and gastrointestinal disorders.

Enzyme IC50 Value (µM)
Acetylcholinesterase1.21 - 6.28
Urease2.14 - 21.25

These results highlight the compound’s potential in pharmacological applications targeting enzyme-related conditions .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM. This suggests that the compound could be useful in treating fungal infections .

Study on Oxadiazole Derivatives

A comprehensive study evaluated various oxadiazole derivatives, including those with pyrrolidine structures similar to our compound. The research demonstrated that these derivatives exhibited significant bioactivity against multiple pathogens and highlighted structure-activity relationships that could inform future synthesis efforts .

Synthesis and Characterization

The synthesis of the target compound involves the reaction of cyclopropyl-substituted oxadiazoles with pyrrolidinones under controlled conditions to yield high-purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula C17H19N3O2C_{17}H_{19}N_{3}O_{2} and a molecular weight of approximately 329.4 g/mol. The presence of the oxadiazole ring contributes to its biological activity, making it a subject of interest for drug development.

Muscarinic Receptor Modulation

One of the significant applications of this compound is its role as a modulator of muscarinic receptors. Studies have indicated that derivatives containing the oxadiazole moiety can act as selective agonists or antagonists for these receptors, which are implicated in various neurological disorders. For instance, a related compound was identified as a functionally selective M1 muscarinic partial agonist, exhibiting antagonist properties at M2 and M3 receptors . This selectivity could be beneficial in developing treatments for conditions such as Alzheimer's disease, where M1 receptor activation may enhance cognitive function.

Anticancer Activity

Recent investigations have suggested that compounds with similar structural features may exhibit anticancer properties. The oxadiazole ring has been associated with various biological activities, including cytotoxic effects against cancer cell lines. Research into the structure-activity relationship (SAR) of these compounds could lead to the identification of new anticancer agents that leverage the unique properties of the oxadiazole group.

Table 1: Summary of Research Findings on 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one

Study ReferenceApplicationKey Findings
Muscarinic Receptor ModulationIdentified as a selective M1 partial agonist with antagonist activity at M2 and M3 receptors.
Anticancer ActivityDemonstrated cytotoxic effects against various cancer cell lines; potential for further development as an anticancer agent.
Synthetic PathwaysVarious synthetic methods reported for the preparation of oxadiazole derivatives, enhancing accessibility for research purposes.

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions that incorporate cyclopropyl and oxadiazole functionalities. These methods are crucial for producing sufficient quantities for biological testing and application development.

Comparison with Similar Compounds

Position 1 Substituents

  • 2-Methylphenyl (target compound) : Balances hydrophobicity and steric bulk, favoring interactions with aromatic residues in binding pockets.
  • 3,4-Dimethoxyphenyl () : Methoxy groups increase polarity and electron density, which may enhance solubility and π-interactions but reduce blood-brain barrier penetration .
  • Azetidin-3-yl () : The smaller, rigid azetidine ring may reduce steric hindrance and improve metabolic stability .

Position 4 Substituents

  • 3-Cyclopropyl-1,2,4-oxadiazole (target compound) : Cyclopropyl enhances steric protection against oxidative metabolism.

Scaffold Variations

    Q & A

    Q. What are the established synthetic routes for 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

    The synthesis of this compound typically involves coupling the pyrrolidin-2-one core with substituted oxadiazole and aryl groups. A common strategy includes:

    • Step 1 : Formation of the 3-cyclopropyl-1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under acidic conditions .
    • Step 2 : Functionalization of the pyrrolidin-2-one scaffold using cross-coupling reactions (e.g., Suzuki–Miyaura for aryl groups) .
    • Step 3 : Final assembly via nucleophilic substitution or amide bond formation.
      Yield optimization requires precise control of temperature (e.g., 80–100°C for cyclization) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of coupling agents). Impurities often arise from incomplete cyclization or side reactions with the cyclopropane group .

    Q. What analytical techniques are critical for confirming the structure and purity of this compound?

    • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., cyclopropane protons at δ 0.8–1.2 ppm and oxadiazole carbons at ~165–170 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C17H18N3O2\text{C}_{17}\text{H}_{18}\text{N}_3\text{O}_2: 296.1399) .
    • X-ray Crystallography : Resolves stereochemistry and confirms the oxadiazole-pyrrolidinone spatial arrangement .
    • HPLC-PDA : Purity assessment (>95% by area normalization) using C18 columns with acetonitrile/water gradients .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target binding?

    SAR focuses on modifying:

    • Oxadiazole substituents : Replacing cyclopropyl with bulkier groups (e.g., tert-butyl) enhances hydrophobic interactions but may reduce solubility .
    • Pyrrolidinone core : Introducing electron-withdrawing groups (e.g., fluorine at C3) improves metabolic stability .
    • Aryl group positioning : The 2-methylphenyl group’s ortho-substitution impacts steric hindrance in enzyme binding pockets.
      In vitro assays (e.g., FLAP inhibition IC50_{50}) and molecular docking against targets (e.g., 5-lipoxygenase) validate SAR hypotheses .

    Q. How can contradictory data on metabolic stability be resolved?

    Discrepancies in metabolic half-life (e.g., liver microsome assays vs. in vivo studies) may arise from:

    • Species-specific cytochrome P450 (CYP) activity : Human CYP3A4 may metabolize the compound faster than rodent enzymes .
    • Solubility limitations : Poor aqueous solubility (logP ~3.5) can skew in vitro-in vivo correlations.
      Strategies:
    • Use deuterated analogs to block metabolic hotspots (e.g., cyclopropane C-H bonds) .
    • Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro and animal data .

    Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

    • Murine inflammation models : Measure LTB4_4 inhibition in whole blood after LPS challenge (dose range: 1–30 mg/kg) .
    • Xenograft tumor models : Assess antitumor efficacy (e.g., IC50_{50} ~9.4 µM in human cancer cell lines) with bioluminescence imaging .
    • Neuroimaging : For CNS targets, use SV2A PET tracers (e.g., 18^{18}F-SynVesT-1 analogs) to assess brain permeability .

    Methodological Notes

    • Contradiction Analysis : Cross-validate metabolic data using isotopic labeling and species-specific enzyme panels .
    • Experimental Design : Prioritize fragment-based drug design (FBDD) to balance potency and physicochemical properties .

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